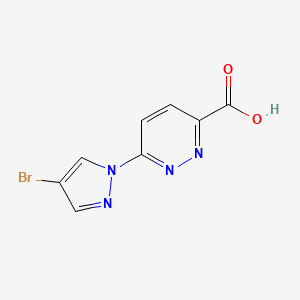

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Beschreibung

6-(4-Bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a carboxylic acid group and at the 6-position with a 4-bromo-pyrazole moiety. This structure combines the electron-deficient pyridazine ring with a brominated pyrazole, imparting unique electronic and steric properties. The bromine substituent enhances electrophilicity and may influence binding interactions in biological systems, though it also increases molecular weight and lipophilicity compared to non-halogenated analogs.

Eigenschaften

IUPAC Name |

6-(4-bromopyrazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-3-10-13(4-5)7-2-1-6(8(14)15)11-12-7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYBZWBTUMKSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, synthesis, biological activities, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C8H5BrN4O2

- Molecular Weight : 269.05 g/mol

- CAS Number : 1183884-74-3

- Structural Features : The compound features a brominated pyrazole ring and a pyridazine carboxylic acid moiety, contributing to its potential biological activity.

Synthesis

The synthesis of 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid typically involves the bromination of pyrazole derivatives followed by carboxylation reactions. Precise methods can vary, but multi-step synthetic pathways are common in generating this compound for research purposes.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid, as anticancer agents. For example:

- Cytotoxicity : Compounds derived from pyrazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(4-bromo-1H-pyrazol-1-yl)pyridazine derivative | MCF7 | 0.01 |

| Another derivative | NCI-H460 | 0.03 |

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties:

- Mechanism of Action : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some derivatives have demonstrated superior inhibition percentages compared to standard drugs like celecoxib .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes:

- Monoamine Oxidase (MAO) : Certain pyrazole derivatives have shown promise as MAO inhibitors, which are relevant in treating neurodegenerative diseases .

Case Studies

- In Vitro Studies : A study evaluated the anti-tumor activity of a series of pyrazole derivatives, including those related to 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. The results indicated significant inhibition of tumor necrosis factor (TNF) and interleukin (IL) production, suggesting anti-inflammatory effects .

- Comparative Analysis : In a comparative study with other pyrazole derivatives, the compound displayed notable activity against both MAO-A and MAO-B isoforms, indicating its potential use in treating mood disorders .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance its efficacy against various cancer cell lines, including breast and lung cancer .

Agrochemicals

The compound's ability to inhibit specific enzymes makes it valuable in the development of herbicides and fungicides. Its bromine substitution is particularly noted for enhancing biological activity.

Case Study: Herbicide Development

In a recent study, formulations containing 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid demonstrated effective weed control in agricultural settings. The compound showed selective toxicity towards target weeds while being safe for crops .

Material Science

The unique chemical structure of 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid allows it to be used in synthesizing novel materials with specific properties.

Case Study: Polymer Synthesis

Recent advancements have utilized this compound in the synthesis of polymers with enhanced thermal stability and mechanical strength. The incorporation of the pyridazine moiety has been shown to improve the overall performance of these materials under stress conditions .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared below with two close analogs: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (data sourced from and ):

Key Observations :

- Lipophilicity : Bromine increases logP relative to the dimethyl and triazole derivatives, which may impact membrane permeability and solubility.

- Synthetic Utility : The dimethyl variant (C₁₀H₁₀N₄O₂) is more readily available (), while the bromo compound’s discontinuation () suggests challenges in synthesis or stability.

Research Findings and Data

- Synthetic Yield : Patent examples (–5) report yields >80% for brominated intermediates in amidation reactions, suggesting efficient reactivity.

- Chromatographic Behavior : HPLC retention times for related compounds (e.g., 1.51–1.76 minutes in ) correlate with lipophilicity, supporting the bromo derivative’s predicted higher logP.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.